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Introduction

Atrazine (6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine) is a selective triazine

herbicide widely used in agriculture to control broadleaf and grassy weeds.[1] Its extensive use

has led to its prevalence in the environment, particularly in water sources, raising concerns

about its potential impact on mammalian health.[2][3] This document provides a comprehensive

technical overview of the toxicological profile of atrazine in mammals, drawing from a wide

range of experimental studies. It is intended for researchers, scientists, and drug development

professionals, with a focus on quantitative data, detailed experimental methodologies, and the

mechanistic pathways of toxicity.

Acute Toxicity
Atrazine exhibits low acute toxicity in laboratory animals following oral exposure.[4] The primary

effects of acute high-dose exposure include neurological signs such as muscle spasms and

convulsions, as well as congestion of the heart, lungs, and kidneys.[1]

Data Presentation: Acute Oral Toxicity of Atrazine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b556453?utm_src=pdf-interest
https://www.alt2tox.org/tox_profile-atrazine.htm
https://www.semanticscholar.org/paper/Atrazine%E2%80%99s-effects-on-mammalian-physiology-Holliman-Mackay/d7445ef3077ec44243ce32adee1da91c21416df4
https://pubmed.ncbi.nlm.nih.gov/40016167/
https://www.ncbi.nlm.nih.gov/books/NBK597837/
https://www.alt2tox.org/tox_profile-atrazine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species Strain Sex LD50 (mg/kg) Reference

Rat
Charles River

(pregnant)
Female

700 (resulted in

78% mortality,

not a formal

LD50)

Infurna et al.

1988[4]

Rat Adult Male 1,471
Ugazio et al.

1991b[4]

Rat Adult Female 1,212
Ugazio et al.

1991b[4]

Rat Adult Male 737
Gaines and

Linder 1986[4]

Rat Adult Female 672
Gaines and

Linder 1986[4]

Rat Weanling Male 2,310
Gaines and

Linder 1986[4]

Experimental Protocols: Acute Oral LD50 Study (Generalized)

A typical acute oral toxicity study follows established guidelines, such as those from the OECD

or EPA.

Test Animals: Young, healthy adult rodents (e.g., Sprague-Dawley or Wistar rats), nulliparous

and non-pregnant females. Animals are acclimated to laboratory conditions.

Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle,

with access to standard laboratory diet and water ad libitum.

Dose Administration: Atrazine, typically dissolved in a vehicle like corn oil, is administered

once by oral gavage to fasted animals. A range of dose levels is used to determine the dose

that causes mortality in 50% of the animals. A control group receives the vehicle only.

Observations: Animals are observed for clinical signs of toxicity and mortality at specific

intervals (e.g., 1, 4, 24 hours, and then daily for 14 days). Observations include changes in
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skin, fur, eyes, respiratory, circulatory, autonomic, and central nervous systems, as well as

somatomotor activity and behavior.

Endpoint: The primary endpoint is mortality over the 14-day observation period, from which

the LD50 value is calculated using statistical methods like probit analysis.

Necropsy: All animals (decedents and survivors at termination) undergo a gross necropsy to

identify any pathological changes in major organs and tissues.

Subchronic and Chronic Toxicity & Carcinogenicity
Repeat-dose exposure to atrazine in mammals has been shown to affect multiple organ

systems, including the liver, kidneys, and heart, and can cause hematological and endocrine

effects.[1][4]

Data Presentation: Selected Subchronic and Chronic Oral Toxicity Endpoints
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Species Duration
Dose
(mg/kg/day)

Effects
Observed

NOAEL
(mg/kg/day)

Reference

Rat (F344) 2 years 65

Increased

benign

mammary

tumors

(males)

0.5
Pintér et al.

1990[4][5]

Rat 12-24 months 71

Decreased

erythrocytes,

hemoglobin,

hematocrit

(females)

35

EPA 1984f,

1986,

1987d[4]

Dog 52 weeks 34

Increased

relative liver

weight

5 EPA 1987f[4]

Pig 19 days 2

Subacute

glomerulitis,

degeneration

of proximal

tubules

- Ćurić et al.[4]

Carcinogenicity Profile

The carcinogenic potential of atrazine has been studied extensively. A key finding is an

increased incidence of mammary tumors, but specifically in female Sprague-Dawley (SD) rats.

[5][6][7] This effect is not observed in other rat strains (e.g., Fischer-344) or in mice.[5][7] The

proposed mode of action for these tumors involves atrazine's disruption of the hypothalamic-

pituitary-gonadal (HPG) axis, leading to premature reproductive senescence and prolonged

estrogen stimulation, a condition to which the SD rat is uniquely sensitive.[5] There is a

consensus that this specific mode of action for mammary tumors is not relevant to humans.[5]

Epidemiological studies have suggested weak associations between atrazine exposure and

increased risks of non-Hodgkin's lymphoma, prostate, breast, and ovarian cancers, but the

evidence is not conclusive.[4]
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Experimental Protocols: 90-Day Subchronic Oral Toxicity Study (Rodent)

This protocol is based on general principles for subchronic toxicity testing.[8]

Test Animals: Typically, at least 20 rodents per sex per group (e.g., Sprague-Dawley rats) are

used.

Dose Administration: The test substance is administered daily, seven days a week, for 90

days. Administration is commonly via the diet, drinking water, or oral gavage. At least three

dose levels (low, mid, high) and a concurrent control group are used.

Observations:

Clinical: Daily checks for signs of toxicity and mortality.

Body Weight & Food/Water Intake: Measured weekly.[8]

Ophthalmology: Examinations are performed prior to the study and at termination.

Hematology & Clinical Chemistry: Blood samples are collected at termination to assess

parameters such as red and white blood cell counts, hemoglobin, platelets, liver enzymes

(ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.

Pathology:

Gross Necropsy: All animals are subjected to a full gross necropsy. Organ weights (e.g.,

liver, kidneys, adrenals, brain, gonads) are recorded.

Histopathology: A comprehensive set of tissues from all control and high-dose animals is

examined microscopically. Target organs identified in the high-dose group are then

examined in lower-dose groups to establish a No-Observed-Adverse-Effect Level

(NOAEL).[8]

Genotoxicity
The genotoxicity of atrazine has been evaluated in a wide range of in vitro and in vivo assays.

The overall weight of evidence suggests that atrazine is unlikely to be genotoxic in vivo.[9]

While some in vitro studies have reported positive findings for DNA damage or chromosomal
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aberrations, these are often inconsistent or occur at high concentrations that may induce

cytotoxicity.[9][10] Studies on commercial formulations containing atrazine have shown a higher

potential for DNA damage, suggesting that other components in the mixture, rather than

atrazine itself, may be responsible.[10][11] High-weighted in vivo studies for chromosomal

effects and dominant lethal tests have not shown a consistent signal for mutagenicity or

chromosomal damage.[9]

Reproductive and Developmental Toxicity
The reproductive and endocrine systems are primary targets of atrazine toxicity in mammals.

[12][13][14] Atrazine is a known endocrine-disrupting chemical (EDC) that primarily affects the

hypothalamic-pituitary-gonadal (HPG) axis.[7][15]

Key Effects on the Female Reproductive System:

Disrupted Estrous Cyclicity: Exposure can lead to altered or prolonged estrous cycles in rats

and pigs.[12][14]

Hormonal Imbalance: Atrazine can suppress the pre-ovulatory luteinizing hormone (LH)

surge, a critical event for ovulation.[5][16] It can also alter levels of prolactin and other

reproductive hormones.[15][17]

Delayed Puberty: Peripubertal exposure in female rats can delay the onset of puberty, as

evidenced by delayed vaginal opening.[7][14]

Ovarian Effects: High-dose exposure can result in a loss of corpora lutea and an increase in

atretic follicles.[7]

Key Effects on the Male Reproductive System:

Reduced Semen Quality: Some studies link atrazine exposure to reduced sperm counts and

motility.[1][10]

Altered Testosterone Levels: The effect on testosterone can be variable depending on the

dose and duration of exposure.[18]

Key Developmental Effects:
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Gestational Exposure: At high, maternally toxic doses, atrazine can cause increased post-

implantation loss, reduced litter size, and decreased pup weights in rats and rabbits.[13][19]

Delayed Sexual Maturation: Postnatal exposure can delay preputial separation in male rat

offspring, an indicator of delayed puberty.[14]

Experimental Protocols: Two-Generation Reproductive Toxicity Study (Generalized)

This protocol assesses effects on all phases of the reproductive cycle over two generations.

Parental Generation (F0): Young adult male and female rats are exposed to atrazine

(typically in the diet) for a pre-mating period (e.g., 10 weeks). They are then mated to

produce the F1 generation. Exposure continues through mating, gestation, and lactation.

First Filial Generation (F1): F1 offspring are exposed to the same diet from weaning.

Selected F1 animals become the parental generation for the F2 litters.

Second Filial Generation (F2): F2 litters are evaluated until weaning.

Endpoints Evaluated:

F0/F1 Adults: Estrous cyclicity, mating performance, fertility, gestation length, hormone

levels.

Offspring (F1/F2): Viability, litter size, sex ratio, pup weights, physical development

landmarks (e.g., pinna unfolding, eye-opening), anogenital distance, and sexual

maturation markers (vaginal opening, preputial separation).

Pathology: Full histopathology of the reproductive organs of F0 and F1 adults.

Neurotoxicity
Atrazine's endocrine-disrupting properties are intrinsically linked to its neurotoxic effects, as it

targets neuroendocrine pathways.[20] Beyond the HPG axis, atrazine has been shown to

impact major neurotransmitter systems.

Dopaminergic System: A primary target is the nigrostriatal dopaminergic system.[21] Chronic

exposure in rodents has been shown to decrease dopamine and its metabolites (e.g.,
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DOPAC) in the striatum.[21] This can lead to impairments in locomotor activity and motor

coordination.[20][21]

Hypothalamic-Pituitary-Adrenal (HPA) Axis: Atrazine can influence the HPA axis, which

regulates the stress response. High doses have been shown to increase adrenocorticotropic

hormone (ACTH) and corticosterone.[21] This crosstalk between the HPA and HPG axes

may contribute to reproductive dysfunction.[5][16]

Behavioral Effects: Studies have reported that atrazine exposure can affect locomotor

activity and may be associated with anxiety-like behaviors in rodents.[21]

Mechanisms of Toxicity & Signaling Pathways
The toxicological effects of atrazine are mediated through several key mechanisms, primarily

involving endocrine disruption.

Atrazine Metabolism Atrazine is rapidly absorbed and metabolized, primarily in the liver by

cytochrome P450 enzymes.[18][22] The main metabolic pathway involves stepwise N-

dealkylation of the ethyl and isopropyl side chains to form metabolites such as deethylatrazine

(DEA), deisopropylatrazine (DIA), and ultimately diaminochlorotriazine (DACT).[22][23] These

metabolites are then excreted, mainly in the urine.[22]

CYP450 Enzymes (Liver)

Atrazine

Deethylatrazine (DEA)
 N-dealkylation

Deisopropylatrazine (DIA) N-dealkylation

Diaminochlorotriazine (DACT) Urinary Excretion

Click to download full resolution via product page

Caption: Primary metabolic pathway of atrazine in mammals.

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis This is a central mechanism for

atrazine's reproductive toxicity. Atrazine acts on the central nervous system to suppress the
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release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[5][16] This leads

to an attenuation of the downstream LH surge from the pituitary gland, disrupting ovulation and

estrous cyclicity, ultimately leading to premature reproductive senescence in susceptible

models.[5][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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